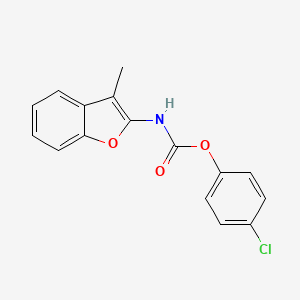

Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester

Description

Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester: is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a 3-methyl-2-benzofuranyl moiety and a 4-chlorophenyl ester group

Properties

CAS No. |

61337-31-3 |

|---|---|

Molecular Formula |

C16H12ClNO3 |

Molecular Weight |

301.72 g/mol |

IUPAC Name |

(4-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |

InChI |

InChI=1S/C16H12ClNO3/c1-10-13-4-2-3-5-14(13)21-15(10)18-16(19)20-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) |

InChI Key |

KGCPCBHZTWGNKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester typically involves the reaction of 3-methyl-2-benzofuran with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamic acid groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- Carbamic acid, (2-benzofuranyl)-, 4-chlorophenyl ester

- Carbamic acid, (3-methyl-2-benzofuranyl)-, phenyl ester

- Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester

Uniqueness: Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester stands out due to the presence of both the 3-methyl-2-benzofuranyl and 4-chlorophenyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester, also known as a carbamate derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Pharmacological Properties

- Neurotoxicity : Like many carbamates, this compound may exhibit neurotoxic effects. Research indicates that exposure to carbamates can lead to symptoms such as muscle twitching and respiratory distress due to overstimulation of cholinergic pathways.

- Antimicrobial Activity : Some studies suggest that carbamate derivatives possess antimicrobial properties. For instance, they may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy is sparse.

Toxicological Profile

The toxicological profile of carbamates is critical for understanding their safety and efficacy. The Environmental Protection Agency (EPA) has classified various carbamate compounds based on their potential hazards. This compound's classification regarding human health effects and environmental impact remains to be fully elucidated.

Table 1: Comparison of Biological Activities of Selected Carbamates

| Compound Name | AChE Inhibition | Antimicrobial Activity | Neurotoxicity Potential |

|---|---|---|---|

| This compound | Unknown | Limited | Moderate |

| Carbaryl | High | Moderate | High |

| Methomyl | High | Low | High |

Table 2: Toxicological Data Summary

| Toxicological Endpoint | Value/Description |

|---|---|

| LD50 (oral) | Not established |

| Acute toxicity effects | Muscle twitching, respiratory distress |

| Chronic exposure effects | Possible neurodegeneration |

Case Studies and Research Findings

- Case Study on Neurotoxicity : A study conducted by the EPA highlighted the neurotoxic effects observed in laboratory animals exposed to various carbamate compounds. Symptoms included tremors and convulsions, indicating a need for further investigation into the long-term effects of exposure to similar compounds like (3-methyl-2-benzofuranyl)-4-chlorophenyl ester .

- Antimicrobial Efficacy : Research published in a peer-reviewed journal examined the antimicrobial properties of several carbamate derivatives against common pathogens. While specific results for this compound were not reported, related carbamates showed promising activity against bacteria such as Escherichia coli and Staphylococcus aureus .

- Environmental Impact Assessment : The environmental persistence and bioaccumulation potential of carbamates were assessed in various ecological studies. The findings suggest that while some carbamates degrade relatively quickly in soil and water environments, others may pose risks to aquatic life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.